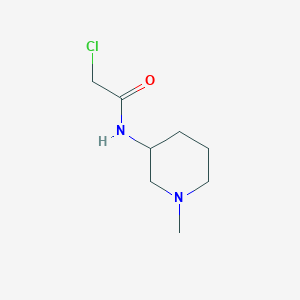

2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

Description

Historical Context and Initial Investigations of the 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide Chemical Class

The historical roots of this compound can be traced back to the foundational research on its two constituent parts: chloroacetamides and piperidines. Chloroacetamide and its derivatives have long been recognized in organic synthesis for their utility as versatile building blocks. The presence of a reactive chlorine atom alpha to a carbonyl group makes them prime candidates for nucleophilic substitution reactions, a feature extensively exploited in the synthesis of a wide array of more complex molecules. Early investigations into chloroacetamides focused on their reactivity and their application as intermediates in the production of dyes, herbicides, and other industrial chemicals.

Simultaneously, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, has been a cornerstone of medicinal chemistry for over a century. bldpharm.com Its prevalence in numerous natural products, such as alkaloids, and its presence in a vast number of synthetic drugs underscore its significance. The 1-methylpiperidin-3-yl portion of the target molecule introduces a specific substitution pattern that has been explored in various contexts, often to modulate the physicochemical properties and biological activity of a parent compound.

The conceptual joining of these two entities, the chloroacetamide and the 1-methylpiperidine (B42303) scaffolds, represents a logical progression in the field of medicinal chemistry, aiming to combine the reactive potential of the former with the pharmacologically privileged nature of the latter. While specific early investigations into this compound itself are not extensively documented in seminal literature, the groundwork was laid by countless studies on the synthesis and properties of analogous N-substituted chloroacetamides and functionalized piperidines.

Strategic Significance of the this compound Scaffold in Contemporary Chemical and Medicinal Chemistry

The strategic importance of the this compound scaffold in modern research is multifaceted. The chloroacetamide moiety serves as a reactive handle, enabling the covalent modification of biological targets. This "covalent targeting" strategy has gained significant traction in drug discovery as it can lead to prolonged duration of action and increased potency. The electrophilic nature of the α-chloro group allows it to react with nucleophilic residues, such as cysteine, in the active sites of enzymes or on the surface of proteins.

The 1-methylpiperidin-3-yl portion of the molecule is crucial for imparting drug-like properties. The piperidine ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. bldpharm.com Its three-dimensional structure can effectively present substituents in specific orientations to interact with biological targets. The N-methyl group can influence the compound's basicity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The position of the acetamide (B32628) linkage at the 3-position of the piperidine ring provides a specific vector for orienting the reactive chloroacetamide group.

The combination of these two components in a single molecule creates a versatile tool for chemical biologists and medicinal chemists. It can be employed in the development of activity-based probes to identify and study the function of specific proteins, or as a starting point for the design of novel covalent inhibitors for a range of therapeutic targets.

| Feature | Significance in Chemical and Medicinal Chemistry |

| Chloroacetamide Moiety | Reactive electrophile for covalent modification of biological targets. |

| Enables the design of covalent inhibitors and activity-based probes. | |

| Piperidine Scaffold | A "privileged scaffold" frequently found in bioactive molecules. bldpharm.com |

| Provides a three-dimensional framework for optimal target interaction. | |

| N-Methyl Group | Modulates basicity, lipophilicity, and metabolic stability. |

| 3-Amide Linkage | Positions the reactive group in a specific orientation for targeted interactions. |

Overview of Key Research Trajectories and Academic Interest Surrounding this compound

While dedicated research articles focusing solely on this compound are not abundant, its presence is noted in chemical supplier databases, indicating its availability for research purposes. The academic interest in this compound and its analogs can be inferred from broader research trends in medicinal chemistry.

Current research often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). In this context, this compound would be a valuable intermediate or a member of such a library. For instance, researchers investigating a particular enzyme class might synthesize a series of covalent inhibitors with different piperidine substitutions to optimize binding affinity and selectivity.

Key research trajectories where this scaffold could be of significant interest include:

Oncology: Many anti-cancer drugs target enzymes with nucleophilic residues in their active sites. The development of covalent inhibitors can offer a strategy to overcome drug resistance.

Neuroscience: The piperidine scaffold is a common feature in centrally acting drugs. The targeted covalent modification of neuronal proteins is an area of active investigation.

Infectious Diseases: Covalent inhibitors are being explored as a means to combat drug-resistant pathogens by irreversibly disabling essential enzymes.

The synthesis of this compound would typically involve the acylation of 1-methylpiperidin-3-amine (B1308171) with chloroacetyl chloride or a related activated derivative. This straightforward synthetic accessibility further enhances its appeal as a research tool.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-methylpiperidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(6-11)10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGRFMVDDWZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide

Established Synthetic Pathways for 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

Stage 1: Synthesis of 3-Amino-1-methylpiperidine

The precursor, 3-amino-1-methylpiperidine, can be prepared from commercially available starting materials. A common route begins with a chiral starting material such as (R)-3-Boc-aminopiperidine to ensure stereochemical control if a specific enantiomer is desired. The synthesis proceeds via N-methylation, typically using a reducing agent like sodium cyanoborohydride in the presence of formaldehyde, followed by the removal of the Boc protecting group under acidic conditions.

| Step | Reactants | Reagents | Solvent | Conditions | Outcome |

| 1 | (R)-tert-butyl piperidin-3-ylcarbamate, Formaldehyde | Sodium cyanoborohydride | Methanol | 0 °C to room temperature | N-methylation |

| 2 | N-methylated intermediate | 4N HCl in dioxane | Methanol | Room temperature | Boc deprotection to yield 1-methyl-(R)-3-aminopiperidine |

Stage 2: Acylation to form this compound

The final step is the reaction of 3-amino-1-methylpiperidine with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

| Reactants | Reagent | Solvent | Base (optional) | Conditions | Product |

| 3-Amino-1-methylpiperidine | Chloroacetyl chloride | Dichloromethane, THF, or Acetonitrile (B52724) | Triethylamine or Pyridine | Room temperature or cooled | This compound |

This established pathway is favored for its simplicity, use of readily available reagents, and generally good yields.

Novel Approaches and Advancements in the Synthesis of this compound

While the traditional acylation method is effective, recent advancements in organic synthesis offer novel approaches that could be applied to the synthesis of this compound, potentially offering improved yields, milder reaction conditions, or enhanced safety profiles.

One such approach is the use of alternative acylating agents. For instance, the use of 2-chloro-N-hydroxysuccinimide ester as an activated form of chloroacetic acid could provide a more selective and milder alternative to the highly reactive chloroacetyl chloride.

Furthermore, flow chemistry presents a significant advancement for this type of synthesis. A continuous flow process could offer better control over reaction parameters, such as temperature and mixing, leading to higher purity and yield of the final product. This methodology also enhances the safety of the reaction, particularly when dealing with reactive intermediates.

Another innovative strategy involves C-amidoalkylation reactions. Although typically used for the synthesis of more complex structures, the principles of C-amidoalkylation could be adapted to create precursors to the target molecule in a novel fashion.

Stereoselective Synthesis and Enantiomeric Control for this compound and Related Analogs

The 3-position of the piperidine (B6355638) ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical applications, a single enantiomer is responsible for the desired biological activity, while the other may be inactive or even contribute to adverse effects. Therefore, stereoselective synthesis is of paramount importance.

The key to achieving enantiomeric control in the synthesis of this compound lies in the use of an enantiomerically pure precursor, namely (R)- or (S)-3-amino-1-methylpiperidine. The synthesis of such precursors has been a focus of research, with several methods developed to achieve high enantiomeric purity. nih.gov

One approach involves the use of transaminase catalysts in an asymmetric synthesis to produce (R)-1-tert-butoxycarbonyl-3-aminopiperidine from the corresponding ketone. nih.gov This enzymatic method offers high stereoselectivity under mild conditions.

Another strategy involves starting from a chiral pool material, such as L-glutamic acid, which can be converted through a multi-step synthesis into enantiomerically pure 3-amino substituted piperidine derivatives. rsc.org

Once the chiral amine precursor is obtained, the subsequent acylation with chloroacetyl chloride generally proceeds without racemization of the stereocenter, thus preserving the enantiomeric purity of the final product. The conditions for nucleophilic substitution reactions involving N-Boc-aminopiperidines can be optimized to achieve high diastereomeric ratios when another stereocenter is introduced. wikipedia.org

Derivatization Strategies for Structural Diversification of the this compound Core

The this compound scaffold offers several points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. The primary sites for derivatization are the chloroacetyl moiety and the piperidine ring.

Structure-directed modifications are guided by the goal of improving the biological activity, selectivity, or pharmacokinetic properties of the parent compound. The reactive chlorine atom in the chloroacetyl group is a key handle for derivatization. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups.

For example, reaction with a secondary amine would yield a diamine-containing analog. The choice of the nucleophile can be guided by the structure of a biological target, such as a receptor binding pocket, to introduce moieties that can form specific interactions (e.g., hydrogen bonds, ionic bonds, or hydrophobic interactions).

Modifications to the piperidine ring are also a viable strategy. For instance, the N-methyl group could be replaced with other alkyl or aryl groups to explore the impact on activity. Additionally, further substitution on the carbon atoms of the piperidine ring could be explored, although this would likely require a de novo synthesis of the piperidine core.

To efficiently explore the chemical space around the this compound core, combinatorial chemistry and parallel synthesis techniques are highly valuable. nih.gov These approaches allow for the rapid generation of a large number of derivatives in a systematic manner.

A parallel synthesis approach could be employed where the core intermediate, 3-amino-1-methylpiperidine, is dispensed into an array of reaction vessels. To each vessel, a different acylating agent (in place of chloroacetyl chloride) could be added to generate a library of N-acyl piperidine derivatives.

Alternatively, starting with this compound, a library of derivatives can be synthesized in parallel by reacting it with a diverse set of nucleophiles to displace the chlorine atom. This "split-and-pool" synthesis strategy can rapidly generate a large library of compounds. youtube.com Modern parallel synthesis tools, such as automated reaction stations, can facilitate this process by allowing for multiple reactions to be performed simultaneously under controlled conditions.

These high-throughput synthesis methods, coupled with high-throughput screening, can significantly accelerate the drug discovery process by enabling the rapid identification of lead compounds from a large and diverse library of analogs.

Molecular and Cellular Pharmacological Characterization of this compound in Preclinical Systems

Following a comprehensive search of publicly available scientific literature, patents, and pharmacological databases, no specific preclinical data was found for the chemical compound This compound . Therefore, a detailed molecular and cellular pharmacological characterization as outlined in the requested sections cannot be provided at this time.

The absence of information pertains to all subsections of the requested article outline, including:

Molecular and Cellular Pharmacological Characterization of 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide in Preclinical Systems

Transporter Interaction Studies of 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

This indicates that either the compound has not been a subject of extensive pharmacological investigation, or the research findings are not currently in the public domain. Without primary research data, it is not possible to generate the requested thorough, informative, and scientifically accurate content for each section and subsection.

Intracellular Signaling Pathway Modulation by this compound

There is currently no available research data detailing the effects of this compound on any intracellular signaling pathways. Studies that would elucidate its potential to modulate key cellular cascades, such as kinase pathways, second messenger systems, or transcription factor activity, have not been reported. Consequently, its mechanism of action at the molecular level remains unknown.

Cellular Phenotypic Responses and Mechanistic Elucidation in Preclinical Cell Models with this compound

Similarly, the scientific literature lacks information regarding the cellular phenotypic responses to this compound in preclinical cell models. There are no published studies investigating its effects on cellular processes such as proliferation, apoptosis, cell cycle progression, or differentiation. Mechanistic studies to understand how this compound might elicit any such phenotypic changes are also absent.

Due to the lack of available data, no data tables on the pharmacological effects of this compound can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide and Its Analogs

Elucidation of Key Pharmacophoric Elements in 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

There is no specific literature available that details the key pharmacophoric elements of this compound for any particular biological target. Pharmacophore modeling requires a set of active molecules and their biological data to identify the essential chemical features responsible for their activity. Without such studies, any description of its pharmacophore would be purely theoretical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No QSAR models have been published that are specific to a series of this compound derivatives. QSAR studies involve the statistical correlation of the physicochemical properties of a series of compounds with their biological activities. The absence of a synthesized and tested series of analogs of this specific compound means that no such models could be developed or are available to be reported. While QSAR studies on other classes of chloroacetamides exist, their applicability to this specific scaffold is undetermined.

Conformational Analysis and Bioactive Conformation Elucidation of this compound

Detailed conformational analysis and the elucidation of the bioactive conformation of this compound have not been reported. Such studies, typically performed using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry, are crucial for understanding how a molecule interacts with its biological target. Without a known target and binding data, the bioactive conformation remains unknown.

Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles to this compound Research

There are no documented instances of SBDD or LBDD principles being applied to research specifically involving this compound. SBDD requires the three-dimensional structure of a biological target, which is not identified for this compound. LBDD relies on the knowledge of other active molecules (ligands) to design new ones, and this information is also not available for specific targets of this compound.

Computational Chemistry and Chemoinformatics Approaches in the Study of 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide

Molecular Docking and Protein-Ligand Interaction Predictions for 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies can elucidate its potential biological targets and the key interactions driving its binding.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is often explored to identify the most energetically favorable binding pose within the protein's active site. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy or docking score.

Research on structurally related chloroacetamide and piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in identifying potential inhibitors for various enzymes and receptors. For instance, derivatives of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide have been docked into the active site of cyclooxygenase-2 (COX-2) to understand their anti-inflammatory activity. nih.gov Similarly, docking studies on other chloroacetamide derivatives have been performed against targets like cyclooxygenase-1 and cyclooxygenase-2 enzymes. orientjchem.org These studies reveal that the interactions are often governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amide group can act as a hydrogen bond donor and acceptor, the piperidine ring can engage in hydrophobic interactions, and the chloroacetyl group can form specific interactions with the protein residues.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Docking Score (kcal/mol) | -8.5 | ASP 145 | Hydrogen Bond |

| Estimated Binding Affinity (Ki, nM) | 150 | LYS 88 | Hydrogen Bond |

| RMSD (Å) | 1.2 | PHE 144 | Pi-Alkyl |

| --- | --- | LEU 75 | Hydrophobic |

This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a molecular docking study.

Molecular Dynamics Simulations and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics of a molecule and its complexes, offering insights that are often inaccessible through static modeling techniques like molecular docking.

For this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: The piperidine ring of the molecule can exist in different conformations, such as chair, boat, and twist-boat. MD simulations can reveal the preferred conformations in different environments (e.g., in water or bound to a protein) and the energy barriers between them. The N-methyl group can exist in either an axial or equatorial position, and the stability of these conformers can be assessed. wikipedia.org

Study Protein-Ligand Stability: When this compound is docked into a protein target, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. This provides a more dynamic and realistic picture of the binding event.

Characterize Binding Site Dynamics: MD simulations can also shed light on the flexibility of the protein's active site upon ligand binding. This can reveal induced-fit mechanisms, where the protein undergoes conformational changes to accommodate the ligand.

Studies on other piperidine derivatives have successfully used MD simulations to understand their conformational behavior and interactions within biological systems. researchgate.netresearchgate.net These simulations often track metrics such as root-mean-square deviation (RMSD) to assess the stability of the system and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein.

Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Description | Typical Value/Setting |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Force Field | Mathematical model used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment. | TIP3P, SPC/E (for water) |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

This table presents typical parameters for an MD simulation and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are commonly used to investigate various molecular properties with high accuracy.

For this compound, quantum chemical calculations can be used to:

Determine Molecular Geometry: These calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Predict Reactivity: The chloroacetamide moiety is known to be a reactive electrophile. nih.govnih.gov Quantum chemical calculations can help to predict the sites most susceptible to nucleophilic attack, providing insights into its potential mechanism of action if it acts as a covalent inhibitor. Studies on the chlorination of N-methylacetamide have utilized quantum chemistry to elucidate reaction mechanisms. nih.gov

Simulate Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Illustrative Quantum Chemical Calculation Results for this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.08 a.u. |

This table contains hypothetical data for illustrative purposes, representing typical outputs from quantum chemical calculations.

Virtual Screening and Library Design Methodologies for this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Library design involves the creation of a focused collection of molecules with desirable properties for a specific biological target.

Starting with this compound as a lead compound, virtual screening and library design methodologies can be employed to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound that are essential for its biological activity. This model can then be used to screen large virtual libraries for compounds that match the pharmacophore.

Structure-Based Virtual Screening: If a three-dimensional structure of the biological target is available, structure-based virtual screening can be performed. This involves docking a large library of compounds into the target's active site and ranking them based on their predicted binding affinity.

Library Design: Based on the structure-activity relationships derived from initial studies, a virtual library of analogs of this compound can be designed. This can involve systematic modifications to different parts of the molecule, such as the piperidine ring, the linker, or the chloroacetyl group. The designed library can then be screened in silico to prioritize the most promising candidates for synthesis and experimental testing. The design and synthesis of piperidine libraries have been a successful strategy in targeting various receptors. nih.govenamine.net

Illustrative Scheme for Virtual Library Design of this compound Analogs

| Scaffold | R1 Substituents (Piperidine N) | R2 Substituents (Piperidine Ring) | R3 Substituents (Amide N) | R4 Substituents (Acetyl Group) |

| Piperidinyl-acetamide | Methyl, Ethyl, Propyl | H, Methyl, Hydroxyl | Aryl, Heteroaryl | Chloro, Fluoro, Bromo |

| --- | --- | --- | --- | --- |

This table illustrates a possible strategy for designing a virtual library of analogs based on the core structure of this compound.

Metabolism and Preclinical Pharmacokinetics of 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide

In Vitro Metabolic Stability and Metabolite Identification of 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

No published studies were identified that investigated the in vitro metabolic stability of this compound in liver microsomes or other relevant in vitro systems. Consequently, data on its half-life (t½) and intrinsic clearance (CLint) are not available. Furthermore, there are no reports on the identification of its potential metabolites.

Cytochrome P450 (CYP) Isoform Contributions to this compound Metabolism

There is no information available from studies using recombinant human CYP enzymes or chemical inhibition assays to determine the specific CYP isoforms responsible for the metabolism of this compound.

Phase II Metabolic Pathways for this compound

No data has been published concerning the involvement of Phase II metabolic pathways, such as glucuronidation or sulfation, in the metabolism and clearance of this compound.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations of this compound in Animal Models

There are no available reports on the preclinical ADME properties of this compound in any animal models. This includes a lack of data on its oral bioavailability, tissue distribution, routes of excretion, and mass balance.

Advanced Analytical Methodologies for Research on 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide

Chromatographic Techniques for Separation, Purity Analysis, and Quantification of 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide and its Metabolites

Chromatographic methods are indispensable for isolating this compound from reaction mixtures, assessing its purity, and quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of polar to moderately nonpolar compounds like this compound. The separation is typically achieved on a C18 stationary phase, which provides excellent resolution and peak shape for piperidine-containing compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.comnih.gov The acidic modifier ensures the tertiary amine on the piperidine (B6355638) ring is protonated, which minimizes peak tailing and improves chromatographic performance.

For purity analysis, a gradient elution method is often preferred to resolve the main compound from starting materials, by-products, and potential degradation products. Quantification is typically performed using an external standard calibration curve with detection by Ultraviolet (UV) spectroscopy, often at a wavelength around 200-210 nm where the amide chromophore absorbs, or by mass spectrometry (MS) for enhanced selectivity and sensitivity. nih.gov

Gas Chromatography (GC): GC can be employed for the analysis of this compound if the compound exhibits sufficient thermal stability and volatility. google.com Given its molecular weight and functional groups, a high-temperature capillary column with a polar stationary phase may be required. Headspace GC (HS-GC) could be particularly useful for detecting volatile impurities or residual solvents from the synthesis process. google.comchromforum.org However, the potential for on-column degradation must be carefully evaluated.

Analysis of Metabolites: In preclinical research, identifying and quantifying metabolites is crucial. The metabolism of this compound is likely to involve several pathways common to similar structures. Based on the metabolism of other chloroacetamide and piperidine-containing compounds, potential metabolic transformations could include:

N-demethylation of the piperidine nitrogen.

Hydroxylation at various positions on the piperidine ring.

Dechlorination of the acetamide (B32628) side chain, potentially followed by conjugation. nih.govresearchgate.net

Amide hydrolysis .

HPLC coupled with mass spectrometry (LC-MS) is the definitive technique for separating and identifying such metabolites. The chromatographic conditions would be similar to those used for the parent compound, but the gradient may need to be optimized to resolve metabolites with different polarities.

Table 1: Proposed Chromatographic Methods for this compound

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | DB-5 or similar (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min |

| Elution / Temperature Program | Gradient: 5% B to 95% B over 20 min | 100°C (2 min), ramp to 280°C at 15°C/min |

| Detector | UV (205 nm) or Mass Spectrometer | Flame Ionization Detector (FID) or Mass Spectrometer |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Application | Purity, Quantification, Metabolite Profiling | Residual Solvents, Volatile Impurities |

Spectroscopic Methods for Structural Elucidation and Molecular Interaction Mechanisms of this compound

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound and for probing its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the N-methyl group, the methylene (B1212753) protons of the chloroacetyl group, and the protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can help confirm the substitution pattern and the conformational preferences of the ring. rsc.org

¹³C NMR reveals the number of chemically distinct carbon environments. Characteristic signals would include those for the carbonyl carbon of the amide, the chlorinated methylene carbon, the N-methyl carbon, and the five distinct carbons of the piperidine ring.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. ijpsr.info With electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the chloroacetyl group or fragmentation of the piperidine ring, which are useful for structural confirmation and for developing quantitative bioanalytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ijpsr.info Key vibrational bands for this compound would include a strong absorption for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹, C-N stretching vibrations, and a C-Cl stretching band, usually in the 600-800 cm⁻¹ region. ijpsr.infonist.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | N-CH₃ | Singlet, ~2.2-2.4 ppm |

| CO-CH₂-Cl | Singlet, ~4.0-4.2 ppm | |

| Piperidine Protons | Complex multiplets, ~1.5-3.5 ppm | |

| ¹³C NMR | C=O (Amide) | ~165-170 ppm |

| CH₂-Cl | ~40-45 ppm | |

| Piperidine Carbons | ~20-60 ppm | |

| N-CH₃ | ~45-50 ppm | |

| IR Spectroscopy | C=O Stretch (Amide) | Strong, ~1660 cm⁻¹ |

| C-N Stretch | ~1200-1400 cm⁻¹ | |

| C-Cl Stretch | ~700-750 cm⁻¹ | |

| Mass Spectrometry (ESI+) | Molecular Ion | [M+H]⁺ |

Bioanalytical Methods for Quantification of this compound in Biological Matrices (Preclinical Research Focus)

For preclinical studies, which involve determining the pharmacokinetic profile of a compound, highly sensitive and selective bioanalytical methods are required to measure its concentration in biological matrices like plasma, blood, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. nih.gov The method involves coupling an HPLC system to a triple quadrupole mass spectrometer.

Sample Preparation: Before analysis, the compound must be extracted from the complex biological matrix to remove proteins and other interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This method separates the compound based on its solubility in two immiscible liquid phases, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): The most thorough but complex method, where the compound is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, providing high recovery and purity.

Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole, and a specific product ion is monitored in the third quadrupole. jsbms.jp This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard, which is added to the samples at a known concentration before extraction. The method must be validated according to regulatory guidelines for accuracy, precision, linearity, and stability. nih.gov

Table 3: Proposed LC-MS/MS Bioanalytical Method Parameters

| Parameter | Description |

|---|---|

| Biological Matrix | Rat Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent |

| LC Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution | Fast Gradient (e.g., 5% to 95% B in 3 minutes) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined experimentally (e.g., [M+H]⁺ → major fragment ion) |

| MRM Transition (Internal Std) | To be determined for a stable isotope-labeled analogue |

| Limit of Quantification (LOQ) | Target: ≤ 1 ng/mL |

Investigational Biological Applications and Mechanistic Paradigms from Preclinical Studies of 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide

Exploration of 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide as a Chemical Probe for Biological Systems

The unique structure of this compound, featuring a reactive chloroacetyl group, positions it as a candidate for use as a chemical probe. The electrophilic carbon in the chloroacetamide moiety can covalently bind to nucleophilic residues in biological macromolecules, such as cysteine thiols or lysine (B10760008) amino groups in proteins. This reactivity allows for its potential use in activity-based protein profiling (ABPP) to identify novel enzyme targets or to map the binding sites of other molecules.

Although specific studies employing this exact molecule as a probe are not available, the principle is well-established for other chloroacetamide-containing compounds. For instance, various N-substituted chloroacetamides have been synthesized and utilized as precursors for creating more complex molecules with therapeutic potential researchgate.net. The piperidine (B6355638) ring can influence the molecule's solubility, distribution, and binding specificity to target proteins, making the N-(1-methylpiperidin-3-yl) portion a critical determinant of its utility as a probe. The exploration of this compound in chemical biology could yield valuable tools for dissecting complex biological pathways.

Mechanistic Insights into Potential Neuromodulatory Roles of this compound (e.g., in depression, anticonvulsant activity as seen in similar compounds)

The piperidine nucleus is a common feature in many centrally acting drugs, and its derivatives have been investigated for a range of neuromodulatory effects. Studies on various piperidine-containing compounds suggest potential mechanisms through which this compound might exert influence on the central nervous system.

For instance, piperidine itself has been shown to have sedative effects and to increase the turnover of noradrenaline in the brain, suggesting an interaction with monoaminergic systems nih.gov. Furthermore, numerous acetamide (B32628) derivatives have been synthesized and evaluated for their anticonvulsant properties nih.gov. The design of such molecules often involves the incorporation of various heterocyclic systems, including piperidine, to modulate their physicochemical properties and biological activity.

One study on new phenylglycinamide derivatives, which can be considered structural analogs, highlighted their potential as broad-spectrum anticonvulsants mdpi.com. These compounds were designed as hybrids that integrate structural fragments of known anticonvulsant and analgesic agents. While the precise mechanisms remain to be elucidated for this compound, the established neuroactivity of related compounds provides a strong rationale for investigating its potential in models of depression and epilepsy.

Preclinical Research on Inflammatory Process Modulation by this compound

Several studies have pointed to the anti-inflammatory potential of acetamide derivatives. Molecules containing an acetamide linkage have been investigated for a variety of therapeutic applications, including anti-inflammatory effects nih.gov. The mechanism of action for these compounds is often multifaceted, but can involve the inhibition of pro-inflammatory enzymes or pathways.

A study on acetamide derivatives with antioxidant activity also suggested potential anti-inflammatory action by observing the modulation of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages nih.govnih.gov. Since inflammation is closely linked to oxidative stress, compounds with dual antioxidant and anti-inflammatory properties are of significant interest. The piperidine moiety in this compound could contribute to its pharmacokinetic profile and tissue distribution, potentially influencing its efficacy as an anti-inflammatory agent. Further preclinical research would be necessary to determine its specific effects on inflammatory markers and pathways.

Mechanistic Studies in Cell Growth and Differentiation Pathways Involving this compound

The chloroacetamide functional group is a reactive moiety that can alkylate various biological molecules, including DNA and proteins, which can lead to cytotoxic and antiproliferative effects. This property is the basis for the use of some chloroacetamides as herbicides and has been explored in the context of anticancer drug development researchgate.netwikipedia.org.

Preclinical studies on other N-substituted chloroacetamide derivatives have demonstrated their potential as antiproliferative agents. For example, a series of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities nih.gov. Similarly, certain flavonoid acetamide derivatives have been investigated for their effects on cell growth, although in some cases, the modification of flavonoids with acetamide groups decreased their antiproliferative activity while improving other properties like bioavailability rsc.orgresearchgate.net.

The specific impact of this compound on cell growth and differentiation would depend on its cellular uptake and the specific intracellular targets it interacts with. The N-methylpiperidine group would significantly influence these properties. Investigating its effects on various cancer cell lines and in models of development could reveal its potential in oncology or regenerative medicine.

Investigation of Antimicrobial and Antioxidant Activities in Preclinical Models (as seen in related acetamide derivatives)

The antimicrobial and antioxidant properties of acetamide derivatives are well-documented in preclinical research. The chloroacetamide moiety is a key pharmacophore in several antimicrobial compounds.

Antimicrobial Activity:

A variety of N-substituted chloroacetamides have been synthesized and have shown excellent antibacterial and antifungal activity ijpsr.info. Studies on acetamide derivatives incorporating piperidine and other heterocyclic amines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria nih.govnih.gov. The mechanism of action is often related to the alkylating nature of the chloroacetamide group, which can disrupt essential cellular processes in microorganisms. Piperidine derivatives themselves have also been explored for their antimicrobial potential researchgate.netbiointerfaceresearch.combiomedpharmajournal.org.

Antioxidant Activity:

The combined evidence from related compounds suggests that this compound is a promising candidate for further investigation into its antimicrobial and antioxidant properties.

Table of Investigational Activities of Related Acetamide and Piperidine Derivatives

| Biological Activity | Compound Class | Key Findings | Reference(s) |

| Neuromodulatory | Piperidine | Sedative effects, increased noradrenaline turnover. | nih.gov |

| Phenylglycinamide derivatives | Potential broad-spectrum anticonvulsants. | mdpi.com | |

| Anti-inflammatory | Acetamide derivatives | Modulation of ROS and NO production in macrophages. | nih.govnih.gov |

| Antiproliferative | N-thiazolyl-chloroacetamides | Activity against cancer cell lines. | nih.gov |

| Antimicrobial | Piperidine acetamides | Activity against Gram-positive and Gram-negative bacteria. | nih.govnih.gov |

| N-alkyl/aryl chloroacetamides | Broad-spectrum antibacterial and antifungal activity. | ijpsr.info | |

| Antioxidant | Acetamide derivatives | Free radical scavenging and modulation of ROS. | nih.govnih.gov |

Future Research Directions and Unresolved Questions for 2 Chloro N 1 Methylpiperidin 3 Yl Acetamide

Elucidation of Novel Molecular Targets and Off-Targets for 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

The foundational step in characterizing any potential therapeutic agent is the identification of its molecular targets. For this compound, this remains a completely open question. Future research should prioritize unbiased screening approaches to identify its primary binding partners and any potential off-target interactions, which are crucial for understanding both its mechanism of action and its potential for adverse effects.

Initial investigations could employ a variety of high-throughput screening methods. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized to identify interacting proteins from cell lysates, could provide the first clues to its targets. Concurrently, large-scale cellular screening assays, including phenotypic screens across diverse cancer cell lines or neuronal cultures, may reveal specific biological responses elicited by the compound, which can then be used to infer its molecular targets through techniques like chemical proteomics or genetic knockdown/knockout studies.

A significant challenge will be to differentiate between specific, high-affinity targets and non-specific or low-affinity interactions. Follow-up validation studies will be essential, employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Furthermore, cellular thermal shift assays (CETSA) could confirm target engagement within a cellular context.

Table 1: Potential Starting Points for Target Identification

| Screening Approach | Potential Information Gained | Key Considerations |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry | Direct identification of binding proteins. | Requires proper immobilization of the compound without disrupting its binding pharmacophore. |

| Phenotypic Screening | Unbiased discovery of cellular effects. | Target deconvolution can be complex and time-consuming. |

| Chemical Proteomics | Identification of targets based on competitive binding. | Requires the synthesis of a suitable chemical probe. |

Development of Advanced Preclinical Models for Comprehensive Mechanistic Evaluation of this compound

Once putative molecular targets are identified, the development and utilization of relevant preclinical models will be paramount for a comprehensive mechanistic evaluation. The choice of models will be dictated by the nature of the identified targets and the associated biological pathways.

For instance, if initial screens suggest an anti-cancer activity, a panel of cancer cell lines with varying genetic backgrounds should be employed to assess the compound's efficacy and to identify potential biomarkers of sensitivity or resistance. Should the compound demonstrate activity against a specific oncogenic pathway, genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models that recapitulate the human disease would be the next logical step.

If the compound is found to modulate a neurological target, in vitro models such as primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons from healthy and diseased individuals would be invaluable. These models would allow for detailed electrophysiological and neurochemical analyses. Subsequently, animal models of specific neurological disorders could be used to assess in vivo efficacy and target engagement.

The establishment of these models will be critical for understanding how the compound's interaction with its target translates into a physiological or pathophysiological response.

Integration of Multi-Omics Data in this compound Research

To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics data is indispensable. This approach allows for the simultaneous analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels, providing a comprehensive picture of the compound's mechanism of action.

Upon treatment of relevant cell models with the compound, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, highlighting the pathways that are modulated. Proteomic analysis, using techniques like mass spectrometry, can identify changes in protein expression and post-translational modifications, offering insights that are often not apparent from transcriptomic data alone. Metabolomic studies can uncover alterations in cellular metabolism, which is a hallmark of many diseases and a common consequence of drug action.

The true power of this approach lies in the integration of these datasets. For example, correlating changes in gene expression with alterations in protein levels and metabolite concentrations can help to construct a detailed model of the compound's mechanism of action and to identify potential biomarkers for its activity.

Table 2: Multi-Omics Approaches and Their Potential Contributions

| Omics Layer | Technology | Potential Insights |

|---|---|---|

| Genomics | DNA Sequencing | Identification of genetic markers of sensitivity/resistance. |

| Transcriptomics | RNA-Sequencing | Elucidation of modulated signaling pathways and gene networks. |

| Proteomics | Mass Spectrometry | Identification of changes in protein expression and post-translational modifications. |

Strategic Development and Optimization of Next-Generation this compound Analogs for Specific Biological Probing

Following the identification of a validated molecular target and a preliminary understanding of its structure-activity relationship (SAR), the strategic development of next-generation analogs will be a crucial research direction. The goal of this medicinal chemistry effort would be to synthesize new molecules with improved potency, selectivity, and drug-like properties.

The chloroacetamide moiety of the parent compound is a reactive electrophile and may contribute to non-specific binding or toxicity. Therefore, a key initial step would be to synthesize analogs where the chloro group is replaced with other functionalities to assess its importance for activity. Systematic modifications of the 1-methylpiperidin-3-yl group would also be necessary to probe the steric and electronic requirements of the binding pocket.

This iterative process of design, synthesis, and biological testing will be guided by the data obtained from the target validation and preclinical model studies. The ultimate aim is to develop highly potent and selective tool compounds that can be used to further probe the biology of the identified target, as well as lead compounds with the potential for therapeutic development. The insights gained from these studies will be critical in determining whether this compound or its derivatives have a future in the landscape of modern pharmacology.

Q & A

Q. What structural modifications enhance target selectivity in medicinal chemistry applications?

- Methodological Answer : SAR studies compare analogs with varied piperidine substituents. For dopamine D3 receptor targeting, N-alkylation (e.g., ethyl vs. isopropyl) improves binding affinity (Ki < 10 nM). Molecular docking (AutoDock Vina) validates interactions with key residues (e.g., Asp110) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.